An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-2-fluorobenzoate
An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-2-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique substitution pattern on the benzene ring imparts specific electronic properties and reactivity, making it a valuable building block in the synthesis of more complex, biologically active molecules.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and quality control. This guide provides a comprehensive overview of the known physical and spectral characteristics of Methyl 4-chloro-2-fluorobenzoate, grounded in available technical data, and outlines the standard methodologies for their determination.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its identity through universally recognized nomenclature and structural representations.
| Identifier | Value | Source |
| IUPAC Name | methyl 4-chloro-2-fluorobenzoate | [2] |
| CAS Number | 148893-72-5 | [2][3] |
| Molecular Formula | C₈H₆ClFO₂ | [2][3] |
| Molecular Weight | 188.58 g/mol | [2][3] |
| InChI | InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | [2] |
| InChIKey | FBSXNLLHWUMFEW-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)F | [2] |
The structure of Methyl 4-chloro-2-fluorobenzoate, featuring a methyl ester group ortho to a fluorine atom and para to a chlorine atom on the benzene ring, is a key determinant of its physical and chemical properties.
Physical Properties
The physical state and bulk properties of a compound are critical for its handling, storage, and application in chemical reactions. There is some ambiguity in readily available sources regarding the physical state of Methyl 4-chloro-2-fluorobenzoate, with some suppliers listing it as a solid and others as a liquid. This underscores the importance of experimental verification.
| Property | Value | Notes |
| Physical State | Solid (Beige) | Based on supplier data.[4] Experimental confirmation is recommended. |
| Melting Point | Data not available | Crucial for confirming purity and physical state. |
| Boiling Point | 228.4 ± 25.0 °C (Predicted) | This is a computationally predicted value and requires experimental verification.[4] |
| Density | 1.314 ± 0.06 g/cm³ (Predicted) | This is a computationally predicted value.[4] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water. |
Expert Insight: The prediction of a high boiling point is consistent with the presence of polar functional groups (ester, chloro, fluoro) and the overall molecular weight. However, the lack of an experimental melting point is a significant data gap. For a compound listed as a solid, the melting point is a fundamental characteristic for identification and purity assessment.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.
Expected ¹H NMR Spectral Features:
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Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The fluorine and chlorine atoms will influence the chemical shifts of the adjacent protons. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons will also exhibit splitting patterns based on their coupling with each other.
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Methyl Protons (3H): A singlet corresponding to the three protons of the methyl ester group is expected, likely in the region of δ 3.8-4.0 ppm.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 165-175 ppm.
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Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the fluorine and chlorine atoms will show characteristic chemical shifts and may exhibit C-F coupling.
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Methyl Carbon: A signal for the methyl carbon of the ester group will be present in the upfield region, typically around δ 50-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
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C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹.
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C-O Stretch (Ester): Two distinct bands are expected for the C-O stretching vibrations of the ester group, typically in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions.
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C-Cl Stretch: An absorption band in the fingerprint region, typically between 850-550 cm⁻¹, corresponding to the carbon-chlorine bond.
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C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹ due to the carbon-fluorine bond.
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Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Stretches: Absorption bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Features:
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 188. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.
-
Major Fragment Ions: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an acylium ion, and the loss of the entire ester group.
Experimental Protocols for Physical Property Determination
To ensure the scientific integrity and trustworthiness of the data, the following standard experimental protocols are recommended for the determination of the physical properties of Methyl 4-chloro-2-fluorobenzoate.
Workflow for Physical and Spectral Characterization
Caption: A logical workflow for the comprehensive characterization of Methyl 4-chloro-2-fluorobenzoate.
Melting Point Determination (for solids)
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Technique: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required. Alternatively, a standard melting point apparatus can be used.
-
Procedure (Melting Point Apparatus):
-
A small, dry sample of Methyl 4-chloro-2-fluorobenzoate is packed into a capillary tube.
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
-
Causality: A sharp melting point range (typically < 1 °C) is indicative of a high degree of purity.
Boiling Point Determination
-
Technique: Distillation at reduced pressure is recommended to avoid potential decomposition at the predicted atmospheric boiling point.
-
Procedure:
-
The compound is heated in a distillation apparatus under a controlled vacuum.
-
The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded, along with the corresponding pressure.
-
-
Causality: The boiling point is a key physical constant that is dependent on the intermolecular forces of the compound.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra for analysis.
-
-
IR Spectroscopy:
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Mass Spectrometry:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds.
-
Procedure: A dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer for ionization and detection.
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Safety and Handling
Methyl 4-chloro-2-fluorobenzoate is classified with the following GHS hazards:
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H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 4-chloro-2-fluorobenzoate is a key intermediate in synthetic organic chemistry. While its fundamental chemical identity is well-established, there is a notable lack of publicly available, experimentally determined physical property data. The predicted values for boiling point and density provide a useful starting point, but experimental verification is crucial for any research or development application. The outlined experimental protocols provide a clear path for researchers to obtain this critical data, ensuring the quality, safety, and reproducibility of their work.
References
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PubChem. Methyl 4-chloro-2-fluorobenzoate. National Center for Biotechnology Information. [Link]
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Matrix Fine Chemicals. METHYL 2-CHLORO-4-FLUOROBENZOATE | CAS 8593-29-3. [Link]
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Advent Chembio. Methyl 4-chloro-2-fluorobenzoate, 97% (HPLC). [Link]
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Tetrahedron Letters. Elsevier BV. [Link]
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PubChem. 4-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Abound. Methyl 4-chloro-2-fluorobenzoate. [Link]
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PubChem. Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. [Link]
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SciSpace. Top 215 Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy papers published in 1969. [Link]
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CORE. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 1-(2-Methoxybenzylidene). [Link]
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NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]
-
PubChemLite. Methyl 4-chloro-3-fluorobenzoate (C8H6ClFO2). [Link]
